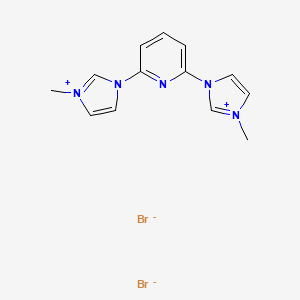
1,3,5-Tris(2-methylphenyl)benzene
Overview
Description
1,3,5-Tris(2-methylphenyl)benzene is a 1,3,5 tris substituted benzene . It is a branched conductive monomer with electronically attached nodes that provide a suitable support to increase the conductivity of the synthesized polymers .
Synthesis Analysis
The synthesis of 1,3,5-Tris(2-methylphenyl)benzene involves several steps. One method involves the use of conventional methods or microwave irradiation . Using microwave irradiation can yield the desired products in less time, with a good yield and higher purity . Another method involves the Suzuki-Miyaura cross-coupling reactions of 2-aminophenylboronic acid with 1,3,5-triiodobenzene .Molecular Structure Analysis
The molecular structure of 1,3,5-Tris(2-methylphenyl)benzene has been studied using single-crystal X-ray diffraction experiments . These studies revealed that the internal rotations of the ferrocenyl moieties are significantly restricted in the solid phase and that there are no significant π stacking interactions therein .Chemical Reactions Analysis
1,3,5-Tris(2-methylphenyl)benzene can undergo various chemical reactions. For instance, it can be used to construct coordination polymers in combination with copper ions . The carbonization of these linkers can afford a microporous carbon that shows type I adsorption-desorption isotherm .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,5-Tris(2-methylphenyl)benzene include a melting point of 184-188 °C . It also exhibits excellent light capture capability .Scientific Research Applications
Organic Photovoltaics (OPVs)
1,3,5-Tris(2-methylphenyl)benzene: is utilized in the development of organic photovoltaic devices due to its ability to facilitate charge transfer and light absorption. The compound serves as a building block for creating conjugated systems that are essential for the active layers in OPVs. These systems can convert solar energy into electrical energy with the potential for lightweight, flexible, and cost-effective solar cells .
Organic Light Emitting Diodes (OLEDs)
In OLED technology, 1,3,5-Tris(2-methylphenyl)benzene is used as a host material or a component of the emissive layer. Its structural properties allow for efficient energy transfer to the light-emitting species, providing bright and stable emission. This application is crucial for developing high-performance displays and lighting systems .
Organic Field-Effect Transistors (OFETs)
The compound’s role in OFETs lies in its ability to form the semiconducting layer that controls the current flow within the device. Its molecular structure can be engineered to enhance charge carrier mobility, which is vital for the performance of OFETs in electronic circuits and sensor technologies .
Metal-Organic Frameworks (MOFs)
1,3,5-Tris(2-methylphenyl)benzene: acts as an organic linker in the synthesis of MOFs. These porous materials have applications in gas storage, separation, and catalysis. The compound’s geometry allows for the construction of MOFs with large surface areas and tunable pore sizes, making them suitable for capturing and storing gases like CO2 .
CO2 Capture
The compound’s incorporation into porous materials makes it a candidate for CO2 capture technologies. Its structural features contribute to the selective adsorption of CO2, addressing environmental concerns related to greenhouse gas emissions. Research in this area focuses on enhancing the efficiency and capacity of CO2 capture materials .
Solvothermal Synthesis
In solvothermal synthesis, 1,3,5-Tris(2-methylphenyl)benzene is used as a precursor for creating various organic compounds and materials under solvothermal conditions. Its reactivity and stability under high temperatures and pressures make it suitable for synthesizing complex structures, including polymers and crystalline materials .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3,5-tris(2-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24/c1-19-10-4-7-13-25(19)22-16-23(26-14-8-5-11-20(26)2)18-24(17-22)27-15-9-6-12-21(27)3/h4-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJLTGIQCDVQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)C3=CC=CC=C3C)C4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434707 | |
| Record name | 1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tris(2-methylphenyl)benzene | |
CAS RN |
87226-88-8 | |
| Record name | 1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87226-88-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B1599851.png)


